4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid
Overview
Description
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid is an organic compound with the molecular formula C14H11FO3. It is characterized by the presence of a fluorobenzyl group attached to a benzenecarboxylic acid moiety through an ether linkage. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The carboxylic acid moiety plays a crucial role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorobenzyl)oxy]benzenecarboxylic acid
- 4-[(3-Bromobenzyl)oxy]benzenecarboxylic acid
- 4-[(3-Methylbenzyl)oxy]benzenecarboxylic acid
Uniqueness
4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and stability. The fluorine atom also influences the compound’s biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTZODCOPHCYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382433 | |
Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-85-6 | |
Record name | NW-1689 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Fluorobenzyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NW-1689 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KQ2XQY9HW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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